

# Application Notes and Protocols for SHP836

## Cellular Thermal Shift Assay (CETSA)

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### Compound of Interest

Compound Name: SHP836

Cat. No.: B15578406

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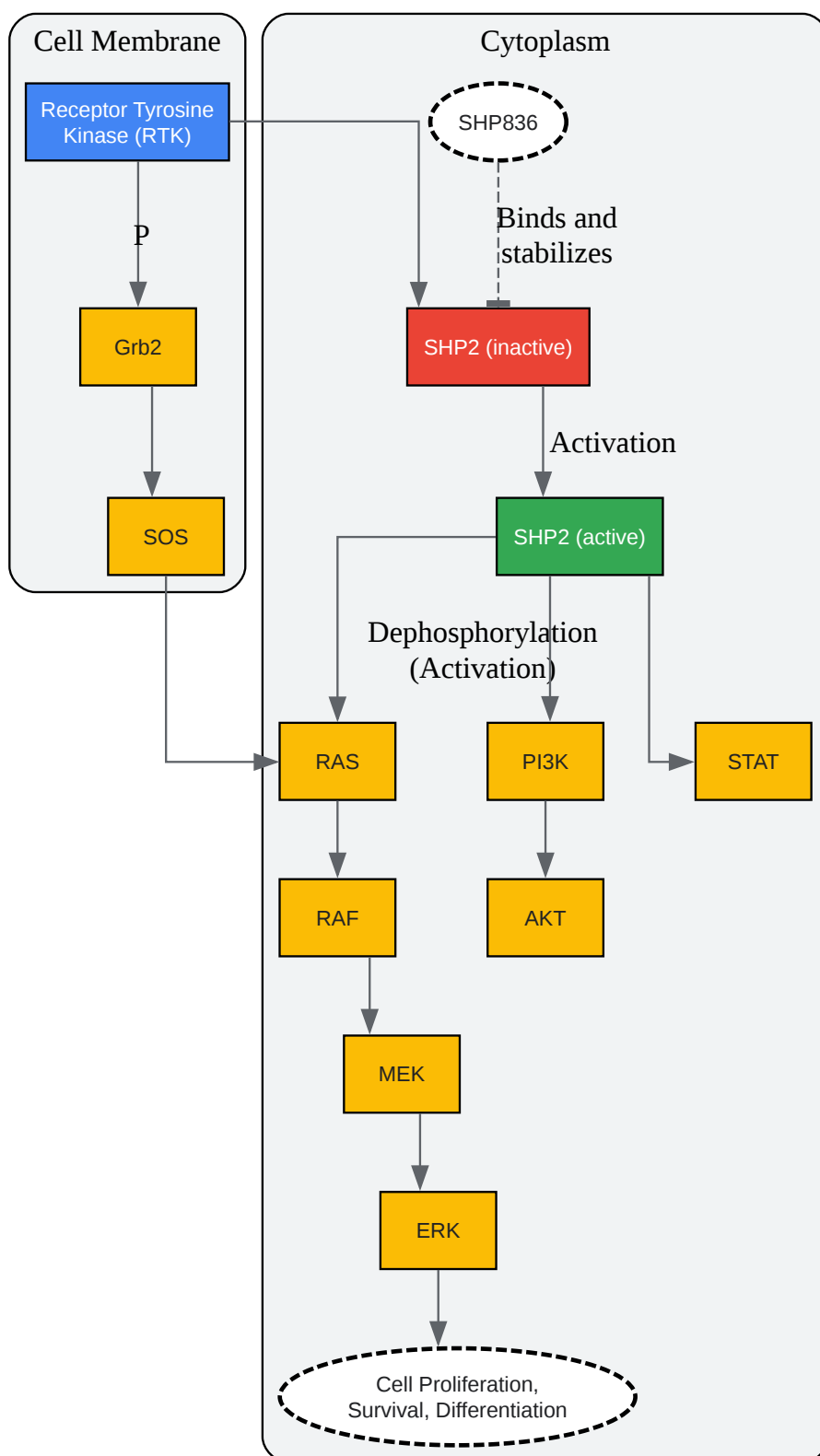
For Researchers, Scientists, and Drug Development Professionals

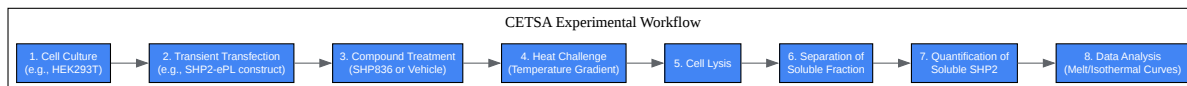
## Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intracellular target in a physiologically relevant context. This document provides a detailed protocol for performing a CETSA to assess the target engagement of **SHP836**, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node involved in various cellular processes, including cell growth, differentiation, and survival. Its dysregulation is implicated in several human diseases, particularly cancer. **SHP836** binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This protocol is designed for researchers in drug discovery and chemical biology to confirm the binding of **SHP836** to SHP2 within intact cells.

## SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling pathways.[1][2] Upon stimulation by growth factors or cytokines, receptor tyrosine kinases (RTKs) become autophosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes, where it becomes activated and dephosphorylates specific substrates, leading to the activation of downstream effectors such as RAS and ERK.[3] **SHP836**, as an allosteric inhibitor, prevents the conformational changes required for SHP2 activation.





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## References

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